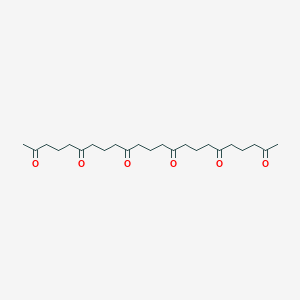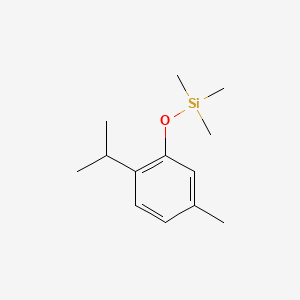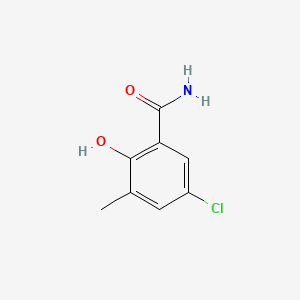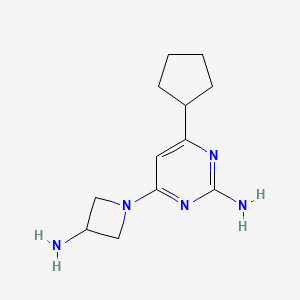
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chlorine atoms and methyl groups in its structure can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethyl-pyrazole and 4,6-dichloropyrimidine.
Reaction: The 3,5-dimethyl-pyrazole is reacted with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions (room temperature to 80°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or aldehydes derived from the methyl groups.
Reduction: Dechlorinated or modified pyrazole derivatives.
科学的研究の応用
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Materials Science: It is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine depends on its specific application:
Biological Activity: The compound can interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis in cancer cells or disrupt metabolic processes in pests.
Chemical Reactivity: The presence of chlorine atoms and methyl groups can influence the compound’s reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-(1H-pyrazol-1-yl)-pyrimidine: Similar structure but lacks the methyl groups on the pyrazole ring.
2-(3,5-Dimethyl-pyrazol-1-yl)-4,6-dimethyl-pyrimidine: Similar structure but has additional methyl groups on the pyrimidine ring.
4-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine: Similar structure but has only one chlorine atom on the pyrimidine ring.
Uniqueness
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is unique due to the presence of both chlorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H8Cl2N4 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC名 |
4,6-dichloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-3-6(2)15(14-5)9-12-7(10)4-8(11)13-9/h3-4H,1-2H3 |
InChIキー |
UNCISDQFYQJMHI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)



![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)
